molecular formula C3H5IO B1660834 2-Iodoprop-2-en-1-ol CAS No. 84201-43-4

2-Iodoprop-2-en-1-ol

Cat. No.: B1660834
CAS No.: 84201-43-4
M. Wt: 183.98 g/mol
InChI Key: FHHWTHLPJBYMGP-UHFFFAOYSA-N
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Description

2-Iodoprop-2-en-1-ol is an organic compound with the molecular formula C₃H₅IO It is a halogenated alcohol, specifically an iodinated allylic alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodoprop-2-en-1-ol can be synthesized through several methods. One common method involves the iodination of propargyl alcohol. This reaction typically uses iodine and a reducing agent such as sodium bisulfite under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Iodoprop-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodoprop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodoprop-2-en-1-ol involves its reactivity due to the presence of the iodine atom and the hydroxyl group. The iodine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These functional groups make it a versatile compound in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodoprop-2-en-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated or chlorinated counterparts. The iodine atom is larger and more polarizable, leading to different reaction pathways and products .

Properties

IUPAC Name

2-iodoprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5IO/c1-3(4)2-5/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHWTHLPJBYMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460836
Record name 2-Propen-1-ol, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84201-43-4
Record name 2-Propen-1-ol, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodoprop-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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